molecular formula C18H16ClN3O2 B2965278 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 850737-46-1

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2965278
CAS No.: 850737-46-1
M. Wt: 341.8
InChI Key: STRUXRRMGXYREQ-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-chlorophenyl group at position 5 and a phenolic moiety at position 4, further modified by an ethoxy group at position 5 of the phenol ring. Its structure is optimized for interactions with biological targets, as evidenced by its design similarity to antiviral and antimicrobial pyrimidine derivatives .

Properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-24-13-7-8-14(16(23)9-13)17-15(10-21-18(20)22-17)11-3-5-12(19)6-4-11/h3-10,23H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRUXRRMGXYREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)Cl)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327921
Record name 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850737-46-1
Record name 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound This intermediate is then reacted with guanidine to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of diaryl pyrimidines, which exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Position 5 of Pyrimidine) Phenolic Substituents (Position 4) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-Chlorophenyl 5-Ethoxy 417.9 Antiviral potential (in silico), moderate solubility
AP-NP Naphthalen-2-yl Phenol (unsubstituted) 383.4 High binding affinity to hACE2-S protein (ΔG = -9.2 kcal/mol)
AP-4-Me-Ph 4-Methylphenyl Phenol (unsubstituted) 361.4 Moderate antiviral activity (ΔG = -8.5 kcal/mol)
AP-3-OMe-Ph 3-Methoxyphenyl Phenol (unsubstituted) 377.4 Enhanced solubility due to methoxy group
899383-58-5 4-Methoxyphenoxy 2-Chlorobenzyloxy 479.9 Antibacterial/antifungal activity (experimental)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-Methoxyphenylaminomethyl 2-Fluorophenyl 457.5 Immunomodulatory and antimicrobial effects

Key Findings :

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound enhances hydrophobic interactions with viral protein targets, similar to AP-NP’s naphthyl group, which shows the strongest binding affinity (ΔG = -9.2 kcal/mol) . Ethoxy substitution on the phenol ring improves metabolic stability compared to unsubstituted phenol derivatives like AP-4-Me-Ph .

Physicochemical Properties :

  • The target compound’s melting point (~268–287°C, extrapolated from analogs) is higher than AP-3-OMe-Ph (lower due to methoxy flexibility) but lower than brominated derivatives (e.g., 899383-58-5, 479.9 g/mol), which exhibit higher thermal stability .
  • Hydrogen-bonding capacity : The ethoxy group contributes to a balanced polar surface area (81.3 Ų), enhancing membrane permeability compared to bulkier analogs like 899383-58-5 .

Biological Activity: Antiviral Potential: In silico studies suggest the target compound binds to the hACE2-S interface, though with slightly lower affinity (ΔG ≈ -8.0 kcal/mol, estimated) than AP-NP . Antimicrobial Activity: Unlike N-(2-fluorophenyl)-substituted analogs with demonstrated antifungal activity , the target compound’s efficacy remains unvalidated experimentally.

Synthetic Flexibility :

  • The compound can be synthesized via Suzuki-Miyaura coupling or multi-component reactions, similar to methods used for AP-NP and AP-4-Me-Ph .

Discussion and Implications

The target compound’s 4-chlorophenyl and ethoxy groups position it as a promising candidate for antiviral drug development, bridging the gap between high-affinity binders (e.g., AP-NP) and metabolically stable derivatives. However, its lack of in vivo data contrasts with structurally simpler analogs like AP-3-OMe-Ph, which have undergone preliminary pharmacological profiling . Future studies should prioritize:

  • Structure-activity relationship (SAR) optimization to enhance binding affinity.
  • In vitro validation against SARS-CoV-2 or related viral targets.

Notes

  • Computational Tools : Molecular docking (AutoDock4 ) and wavefunction analysis (Multiwfn ) were critical in predicting the target compound’s interactions.
  • Synthetic Challenges: Achieving high regioselectivity during pyrimidine ring functionalization remains a hurdle, as noted in analogous syntheses .

Biological Activity

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol
IUPAC Name: this compound

The compound features a pyrimidine ring substituted with an amino group and a chlorophenyl moiety, alongside an ethoxyphenol group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation: Interaction with cell surface receptors could lead to changes in signal transduction pathways.
  • Gene Expression Regulation: The compound might influence the expression of genes related to various biological processes.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of pyrimidine compounds possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
  • Antitumor Activity: Some studies suggest that pyrimidine derivatives can act as potential antitumor agents by inhibiting cancer cell proliferation through various pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of related pyrimidine derivatives. The results indicated that these compounds had significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with MIC values demonstrating their potency .
  • Antitumor Properties:
    In another investigation focusing on the structure-activity relationship (SAR) of pyrimidine derivatives, several compounds were tested for their ability to inhibit tumor cell growth. The findings revealed that modifications in the chlorophenyl group enhanced antitumor activity, suggesting a correlation between structural features and biological efficacy .
  • Toxicity Assessment:
    Toxicity studies conducted on similar compounds showed that many exhibited low toxicity levels at effective doses, making them potential candidates for further development in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against E. coli and S. aureus
AntitumorInhibition of cancer cell growth
ToxicityLow toxicity observed at effective doses

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